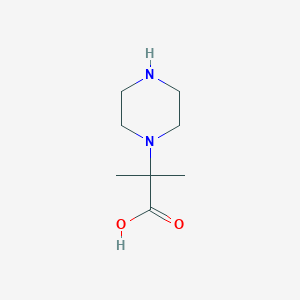

2-Methyl-2-(piperazin-1-yl)propanoic acid

Description

Contextualization within Propanoic Acid and Piperazine (B1678402) Chemical Space

To understand the chemical significance of 2-Methyl-2-(piperazin-1-yl)propanoic acid, it is essential to consider its constituent parts: the propanoic acid backbone and the piperazine heterocycle.

Propanoic Acid and its Derivatives: Propanoic acid is a naturally occurring carboxylic acid with the chemical formula C₃H₆O₂. nist.gov Its derivatives are a broad class of organic compounds that are extensively studied and utilized in various scientific domains. ontosight.ai The core structure of propanoic acid can be modified to create a vast array of molecules, including esters, amides, and other substituted acids. ontosight.aiechemi.com The presence of a carboxylic acid group provides a site for chemical reactions and imparts acidic properties, while the alkyl backbone can be functionalized to alter steric and electronic characteristics. The "2-methyl" substitution on the propanoic acid portion of the target molecule creates a chiral center, adding a layer of stereochemical complexity.

Piperazine and its Derivatives: Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions (positions 1 and 4). researchgate.net This ring system is considered a "privileged scaffold" in medicinal chemistry because it is a common feature in many pharmacologically active compounds. researchgate.netmdpi.comnih.gov The piperazine moiety can influence a molecule's properties, such as increasing its hydrophilicity and basicity, which can improve pharmacokinetic profiles. nih.gov Its two nitrogen atoms allow for the attachment of two different substituents, making it a versatile linker or central scaffold in drug design. researchgate.net Piperazine derivatives have been developed for a wide range of therapeutic applications, including as antipsychotic, antidepressant, and anticancer agents. researchgate.netmdpi.com

The compound this compound thus exists at the intersection of these two important chemical classes. It possesses both an acidic carboxylic group from the propanoic acid part and basic nitrogen atoms from the piperazine ring, making it amphoteric. This dual functionality allows it to participate in a wide range of chemical transformations and interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ uni.lu |

| Monoisotopic Mass | 172.12119 Da uni.lu |

| InChIKey | GJWWEBIRTIIEGM-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | -2.5 uni.lu |

Significance as a Synthetic Intermediate and Organic Building Block

A primary role of this compound and its close analogues in chemical research is as a synthetic intermediate or an organic building block. tenovapharma.com These are relatively simple molecules used as starting materials for the assembly of larger, more complex structures. The distinct reactivity of the carboxylic acid and the secondary amine in the piperazine ring allows for selective, stepwise reactions to build intricate molecular frameworks.

A key application is in the synthesis of novel derivatives for drug discovery. For instance, a structurally related compound, 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, has been synthesized and characterized. researchgate.netallfordrugs.commdpi.com This synthesis was performed as part of a research effort to construct more complex molecules containing an α,β-unsaturated keto scaffold, which are investigated as potential cytotoxins for cancer therapy. researchgate.netmdpi.com The synthesis involves the N-alkylation of a substituted piperazine with an ethyl 2-bromo-2-methylpropanoate (B8525525), a common strategy for creating such structures. researchgate.netallfordrugs.commdpi.com

Furthermore, the general scaffold of methyl-phenylpropionic acid derivatives containing a piperazine or piperidine (B6355638) ring is explored for other therapeutic activities, such as antihistamine effects. google.comgoogle.com The versatility of the this compound structure allows it to serve as a foundational piece that can be elaborated upon through various chemical reactions to generate libraries of compounds for biological screening.

Overview of Key Research Areas and Methodological Approaches

The principal research area involving this compound is medicinal chemistry, with a strong focus on the discovery of new therapeutic agents. researchgate.netmdpi.com The presence of the piperazine ring, a well-established pharmacophore, directs its application towards targets where this moiety is known to confer activity. researchgate.netresearchgate.net Research has particularly targeted the development of novel anticancer agents and kinase inhibitors. mdpi.comnih.govnih.gov

Methodological approaches in this field are centered on chemical synthesis and structural characterization. The synthesis of derivatives typically employs standard organic chemistry reactions. A prevalent method is the nucleophilic substitution reaction between a piperazine and an alkyl halide, such as ethyl 2-bromo-2-methylpropanoate, to form the C-N bond. researchgate.netallfordrugs.commdpi.com This reaction is often carried out in a polar aprotic solvent like DMSO, with a base such as cesium carbonate to facilitate the reaction. researchgate.netallfordrugs.commdpi.com

Once synthesized, rigorous characterization of the new compounds is crucial. The methodological workflow involves a suite of analytical techniques to confirm the structure and purity of the products. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, showing the connectivity of atoms and the chemical environment of protons and carbons. researchgate.netallfordrugs.commdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the carboxylic acid or ester and the C-H bonds. researchgate.netmdpi.com

Elemental Analysis: This provides the empirical formula of the compound by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. mdpi.com

Table 2: Representative Spectroscopic Data for a Derivative, 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester

| Technique | Observed Data |

|---|---|

| ¹H NMR | Signals corresponding to methyl protons, piperazine ring protons, aromatic protons, and ethyl ester protons are observed at specific chemical shifts (δ, ppm). mdpi.com |

| ¹³C NMR | Resonances for all unique carbon atoms are identified, including those of the methyl groups, piperazine ring, aromatic ring, and the carbonyl carbon of the ester. mdpi.com |

| IR (KBr, cm⁻¹) | Characteristic absorption bands are noted for C-H aliphatic stretching (2839-2996), C=O stretching (1728), C=C aromatic stretching (1595, 1505), and C-O bending (1205). mdpi.com |

| Mass Spec (EI-MS) | A molecular ion peak [M+1]⁺ is observed at m/z 311, confirming the molecular weight. mdpi.com |

These methodological approaches—synthesis followed by comprehensive spectroscopic analysis—are fundamental to the exploration of this compound and its derivatives in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-piperazin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-8(2,7(11)12)10-5-3-9-4-6-10/h9H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWWEBIRTIIEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 2 Piperazin 1 Yl Propanoic Acid and Its Derivatives

Direct Synthesis of 2-Methyl-2-(piperazin-1-yl)propanoic Acid

The most prevalent method for the synthesis of this compound and its derivatives is through the direct N-alkylation of a piperazine (B1678402) core. This approach is favored for its efficiency and adaptability.

N-Alkylation Strategies Utilizing Substituted Piperazines

N-alkylation strategies form the cornerstone of the synthesis of this class of compounds. These methods involve the reaction of a piperazine derivative with a suitable 2-methylpropanoic acid moiety bearing a leaving group.

A well-documented approach for the synthesis of derivatives of this compound involves the N-alkylation of a substituted piperazine with a halogenated 2-methylpropanoic acid ester. A prominent example is the synthesis of ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate. researchgate.netmdpi.comgoogle.comchegg.commdpi.com In this reaction, 4-(4-chlorophenyl)piperazine is reacted with ethyl 2-bromo-2-methylpropanoate (B8525525). researchgate.netmdpi.comgoogle.comchegg.commdpi.com

This nucleophilic substitution reaction directly attaches the 2-methylpropanoate (B1197409) moiety to one of the nitrogen atoms of the piperazine ring. The final step to obtain the target carboxylic acid would involve the hydrolysis of the resulting ester. While specific conditions for the hydrolysis of this particular ester are not extensively detailed in the reviewed literature, standard acidic or basic hydrolysis methods are generally applicable. orgsyn.org For instance, a similar ester has been hydrolyzed using sodium hydroxide (B78521) in ethanol. orgsyn.org

To synthesize the parent compound, this compound, a similar strategy would be employed, starting with unsubstituted piperazine. To avoid dialkylation, a mono-protected piperazine, such as N-Boc-piperazine, can be used. The synthesis of N-Boc-piperazine is a well-established procedure. rsc.orgjgtps.comchemicalbook.comgoogle.com The Boc-protected piperazine can then be alkylated with ethyl 2-bromo-2-methylpropanoate. Subsequent removal of the Boc protecting group and hydrolysis of the ethyl ester would yield the desired product.

The efficiency of the N-alkylation reaction is highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of solvent, base, and temperature.

In the synthesis of ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate, dimethyl sulfoxide (B87167) (DMSO) is commonly used as the solvent. researchgate.netmdpi.comgoogle.comchegg.commdpi.com The choice of base is critical for deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity. Anhydrous cesium carbonate (Cs₂CO₃) has been shown to be an effective base for this transformation. researchgate.netmdpi.comgoogle.comchegg.commdpi.com

The reaction is typically conducted at a moderate temperature, around 25-30°C, and stirred for an extended period, often 12 hours, to ensure completion. researchgate.netmdpi.comgoogle.comchegg.commdpi.com In some instances, an additive such as sodium iodide (NaI) is used, which can facilitate the reaction by in situ conversion of the bromo-ester to the more reactive iodo-ester via the Finkelstein reaction. researchgate.netmdpi.comgoogle.comchegg.commdpi.com

A summary of the optimized reaction conditions is presented in the table below:

| Parameter | Condition | Reference(s) |

| Solvent | Dimethyl sulfoxide (DMSO) | researchgate.netmdpi.comgoogle.comchegg.commdpi.com |

| Base | Anhydrous Cesium Carbonate (Cs₂CO₃) | researchgate.netmdpi.comgoogle.comchegg.commdpi.com |

| Temperature | 25-30°C | researchgate.netmdpi.comgoogle.comchegg.commdpi.com |

| Additive | Sodium Iodide (NaI) | researchgate.netmdpi.comgoogle.comchegg.commdpi.com |

| Reaction Time | 12 hours | researchgate.netmdpi.comgoogle.comchegg.commdpi.com |

Alternative Piperazine Ring Formation Approaches

While N-alkylation of a pre-existing piperazine ring is the most direct method, alternative strategies involving the formation of the piperazine ring itself are also conceivable. These approaches could involve the cyclization of a linear precursor that already contains the 2-methylpropanoic acid moiety.

One such strategy could involve the synthesis of 3-substituted piperazine-2-acetic acid esters from 1,2-diamines. researchgate.netrsc.orgjgtps.comchemicalbook.comnih.gov This methodology involves the conversion of optically pure amino acids into 1,2-diamines, which are then used to construct the piperazine ring. researchgate.netrsc.orgjgtps.comchemicalbook.comnih.gov Although this has been applied to piperazine-2-acetic acid esters, a similar approach could potentially be adapted for the synthesis of this compound by starting with a suitably substituted diamine precursor.

Another general approach to piperazine synthesis involves the reaction of a primary amine with a bis-electrophile. For instance, the reaction of an amine with two equivalents of an epoxide or a dihalide can lead to the formation of a piperazine ring. Adapting this to the target molecule would be a complex multi-step process.

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound and its derivatives relies on the availability of key precursors, particularly functionalized 2-methylpropanoic acid moieties.

Preparation of Functionalized 2-Methylpropanoic Acid Moieties

The most crucial precursor for the N-alkylation strategy is a 2-methylpropanoic acid derivative with a suitable leaving group at the 2-position.

Halogenated Esters: Ethyl 2-bromo-2-methylpropanoate is a commonly used precursor. google.comgoogle.com Its synthesis can be achieved through various methods, including the esterification of 2-bromo-2-methylpropionic acid with ethanol. chemicalbook.com The acid itself can be prepared from 2-methylpropanoic acid.

Other Functionalized Esters: While bromides are common, other leaving groups can also be employed. For instance, 2-methylpropanoic acid esters with tosyloxy or mesyloxy groups at the 2-position can be effective alkylating agents. The synthesis of a methyl 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionate has been described, which involves the reaction of the corresponding alcohol with p-toluenesulfonyl chloride in the presence of triethylamine (B128534). google.comchemicalbook.com A similar approach could be used to prepare a 2-(tosyloxy)-2-methylpropanoic acid ester.

A summary of key precursors and their synthetic routes is provided below:

| Precursor | Synthetic Route |

| Ethyl 2-bromo-2-methylpropanoate | Esterification of 2-bromo-2-methylpropionic acid with ethanol. chemicalbook.com |

| 2-Bromo-2-methylpropionic acid | Bromination of 2-methylpropanoic acid. |

| Methyl 2-methyl-2-(tosyloxy)propanoate | Reaction of methyl 2-hydroxy-2-methylpropanoate with p-toluenesulfonyl chloride. google.comchemicalbook.com |

Advanced Synthetic Techniques and Reaction Strategies

The construction and functionalization of the piperazine ring can be achieved through a variety of sophisticated synthetic methods that offer high levels of control over stereochemistry and molecular complexity.

Stereoselective Synthesis of Substituted Piperazines as Precursors

The synthesis of enantiomerically pure substituted piperazines, such as (R)- or (S)-2-methylpiperazine, is a critical step in the preparation of chiral derivatives of this compound. Several strategies have been developed to achieve high levels of stereocontrol. One approach involves the use of chiral auxiliaries, such as (R)-(-)-phenylglycinol, to direct the stereoselective alkylation of a piperazinone intermediate. Subsequent reduction and removal of the auxiliary yields the desired chiral 2-methylpiperazine (B152721). rsc.org

Another powerful method is the resolution of racemic 2-methylpiperazine using chiral resolving agents. researchgate.net This technique separates the enantiomers based on the differential solubility of the diastereomeric salts formed. Furthermore, synthetic routes starting from readily available chiral precursors, such as amino acids, have been successfully employed to construct enantiopure C-substituted piperazines. nih.gov

Palladium-Catalyzed Carboamination Reactions for Piperazine Ring Construction

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the construction of the piperazine ring. nih.govnih.gov This methodology allows for the stereoselective synthesis of cis-2,6-disubstituted piperazines from amino acid-derived precursors. nih.gov The reaction involves the intramolecular cyclization of an N-alkenyl-N'-(aryl/alkenyl halide)ethylenediamine derivative, catalyzed by a palladium complex. This process forms two new bonds and can generate up to two stereocenters in a single step with high diastereoselectivity. nih.gov The modular nature of this approach allows for the variation of substituents at the N1, N4, C2, and C6 positions of the piperazine ring, providing access to a diverse range of derivatives. nih.gov

Multi-Component Reactions (MCRs) Incorporating Piperazine and Carboxylic Acid Functionalities

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While the direct synthesis of this compound via a single MCR is not widely reported, MCRs have been utilized to construct functionalized piperazine and piperidine (B6355638) scaffolds that can serve as key intermediates. taylorfrancis.com For instance, the Ugi-Smiles four-component reaction has been employed to synthesize fused benzimidazolo-piperazines. acs.org

More relevant to the target structure, three-component reactions involving 1,4-diazabicyclo[2.2.2]octane (DABCO) as a piperazine precursor have been developed. These reactions can incorporate carboxylic acid functionalities, leading to the formation of piperazine derivatives bearing carboxylic acid side chains. rsc.orgresearchgate.net This strategy provides a convergent route to complex piperazine structures by forming multiple bonds in a single operation.

Deprotection Methodologies for Carboxylic Acid Esters and Amine Groups

Carboxylic acid esters, such as methyl or ethyl esters, are commonly hydrolyzed under basic conditions using reagents like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent. Alternatively, acidic hydrolysis can be employed.

For the deprotection of amine protecting groups, the conditions are specific to the group used. As mentioned previously, Boc groups are removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.com Cbz groups are typically cleaved by catalytic hydrogenation using hydrogen gas and a palladium catalyst, a method that is generally mild and chemoselective. total-synthesis.com In cases where multiple protecting groups are present, an orthogonal deprotection strategy is essential to selectively unmask the desired functional groups in the correct sequence.

Purification and Isolation Methodologies for High Purity Compounds

The purification of this compound and its derivatives is critical to ensure their suitability for their intended applications, particularly in a pharmaceutical context. Due to the presence of both acidic (carboxylic acid) and basic (piperazine) functional groups, these compounds are zwitterionic at their isoelectric point, which can influence their solubility and purification.

Common purification techniques include:

Crystallization: The formation of salts, such as hydrochlorides or acetates, can facilitate the crystallization and purification of piperazine derivatives. google.com By carefully selecting the solvent system and controlling the temperature, highly pure crystalline material can be obtained.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile method for separating the desired product from reaction byproducts and unreacted starting materials. The choice of eluent is critical and is often a mixture of a polar solvent (e.g., methanol (B129727) or ethanol) and a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate), sometimes with the addition of a small amount of a base like triethylamine to prevent tailing of the basic piperazine compound on the acidic silica gel.

Ion-Exchange Chromatography: This technique is particularly well-suited for the purification of zwitterionic compounds. By using an appropriate ion-exchange resin, charged impurities can be effectively removed from the product. osti.gov This method has been shown to be effective in purifying aqueous piperazine solutions from degradation products. osti.gov

The final purity of the compound is typically assessed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactions and Transformations of 2 Methyl 2 Piperazin 1 Yl Propanoic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of esters, amides, and alcohol derivatives.

The carboxylic acid functional group of 2-Methyl-2-(piperazin-1-yl)propanoic acid can be readily converted into its corresponding esters through various established esterification methods. rug.nlsemanticscholar.orgmedcraveonline.com These reactions typically involve condensation with an alcohol, often catalyzed by an acid or mediated by a coupling agent.

Common methods for esterification include:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rug.nl The reaction is reversible and requires the removal of water to drive the equilibrium towards the ester product.

Coupling Agent-Mediated Esterification: Reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can facilitate esterification under milder conditions. researchgate.net

A related synthesis, while starting from a substituted piperazine (B1678402), illustrates the formation of an ester of this structural class. The N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate (B8525525) yields Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate. allfordrugs.commdpi.comresearchgate.net This demonstrates the stability and accessibility of the ester functionality within this molecular framework.

The choice of alcohol can be varied to produce a range of ester derivatives, as shown in the table below.

| Alcohol | Ester Product Name |

| Methanol (B129727) | Methyl 2-methyl-2-(piperazin-1-yl)propanoate |

| Ethanol | Ethyl 2-methyl-2-(piperazin-1-yl)propanoate |

| Propan-1-ol | Propyl 2-methyl-2-(piperazin-1-yl)propanoate |

| Butan-1-ol | Butyl 2-methyl-2-(piperazin-1-yl)propanoate |

The carboxylic acid can be converted into a propanoic amide by reaction with a primary or secondary amine. These reactions are fundamental in medicinal chemistry for creating stable, neutral linkages. nih.govnih.gov The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and typically requires the use of coupling agents to activate the carboxylic acid. mdpi.com

Common coupling agents for amidation include:

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. nih.gov

Reagents that form activated esters or acyl chlorides in situ.

This transformation allows for the introduction of a wide array of substituents, depending on the amine used in the reaction. New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized using similar methodologies. researchgate.net

| Amine | Amide Product Name |

| Ammonia | 2-Methyl-2-(piperazin-1-yl)propanamide |

| Methylamine | N,2-Dimethyl-2-(piperazin-1-yl)propanamide |

| Aniline | N-Phenyl-2-methyl-2-(piperazin-1-yl)propanamide |

| Morpholine | (4-(2-Methyl-1-oxopropan-2-yl)piperazin-1-yl)(morpholino)methanone |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-Methyl-2-(piperazin-1-yl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents capable of converting carboxylic acids to alcohols.

The most common reagent for this purpose is Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to release the alcohol product. Other strong reducing agents like borane (BH₃) complexes can also be employed. The resulting alcohol, 2-Methyl-2-(piperazin-1-yl)propan-1-ol, is a known compound, available commercially as its dihydrochloride salt. bldpharm.com Biotransformation methods have also been explored for the reduction of various carboxylic acids to their corresponding alcohols. nih.gov

Reactions Involving the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. In this compound, the N1-nitrogen is tertiary, while the N4-nitrogen is a secondary amine. This secondary amine is a key site for further functionalization. mdpi.com

The secondary amine of the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. nih.gov

N-Alkylation: This reaction involves the introduction of an alkyl group onto the N4-nitrogen. It is typically achieved by reacting the piperazine derivative with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-Acylation: This involves the introduction of an acyl group (R-C=O) onto the N4-nitrogen, forming an amide bond. This is commonly performed using acyl chlorides or acid anhydrides as the acylating agents. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid generated.

| Reagent | Reaction Type | Product Name |

| Methyl iodide | N-Alkylation | 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid |

| Benzyl bromide | N-Alkylation | 2-(4-Benzylpiperazin-1-yl)-2-methylpropanoic acid |

| Acetyl chloride | N-Acylation | 2-(4-Acetylpiperazin-1-yl)-2-methylpropanoic acid |

| Benzoyl chloride | N-Acylation | 2-(4-Benzoylpiperazin-1-yl)-2-methylpropanoic acid |

Direct functionalization of the carbon atoms (C-H bonds) of the piperazine ring is synthetically challenging and typically requires advanced methods such as directed lithiation or transition-metal-catalyzed C-H activation. mdpi.com Consequently, the vast majority of piperazine-containing compounds are synthesized by modifying the substituents on the nitrogen atoms rather than the ring itself. nih.gov

The structural diversity of derivatives of this compound is primarily achieved through reactions at the N4-nitrogen and the carboxylic acid group. These two reactive sites allow the molecule to be incorporated into larger, more complex structures. For example, the secondary amine can participate in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic or heteroaromatic systems. mdpi.comnih.gov This strategy is widely used in the synthesis of pharmaceuticals, where the piperazine ring acts as a linker between different molecular fragments.

Quaternization of Piperazine Nitrogen

The piperazine moiety of this compound contains two nitrogen atoms available for chemical transformation. One nitrogen is tertiary (N1), bonded to the 2-methylpropanoic acid group, while the other is a secondary amine (N4) within the heterocyclic ring. The N4 nitrogen, being a secondary amine, is nucleophilic and can readily undergo quaternization. This reaction involves the alkylation of the amine to form a quaternary ammonium salt, a positively charged polyatomic ion.

The reaction typically proceeds via nucleophilic substitution (SN2) where the nitrogen atom attacks an alkylating agent, such as an alkyl halide or sulfate. The quaternization of the N4 nitrogen is generally more facile than any potential reaction at the already tertiary N1 nitrogen, which is more sterically hindered. The quaternization introduces a permanent positive charge onto the piperazine ring, significantly altering the molecule's physical and chemical properties. mdpi.com

| Alkylating Agent | Product Name | Typical Reaction Conditions |

|---|---|---|

| Methyl iodide (CH₃I) | 4-Methyl-1-(1-carboxy-1-methylethyl)piperazin-1-ium iodide | Solvent (e.g., Acetonitrile, DMF), Room Temperature |

| Ethyl bromide (CH₃CH₂Br) | 4-Ethyl-1-(1-carboxy-1-methylethyl)piperazin-1-ium bromide | Solvent (e.g., Ethanol), Reflux |

| Benzyl chloride (C₆H₅CH₂Cl) | 4-Benzyl-1-(1-carboxy-1-methylethyl)piperazin-1-ium chloride | Solvent (e.g., Toluene), Elevated Temperature |

Mechanistic Investigations of Key Transformations

The synthesis and derivatization of this compound primarily involve transformations centered on the piperazine ring, particularly N-alkylation at the N4 position. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and controlling product formation.

Elucidation of Reaction Kinetics and Pathways

The N-alkylation of the piperazine ring is a key transformation and typically follows a second-order kinetic profile, characteristic of SN2 reactions. The reaction rate is dependent on the concentrations of both the piperazine substrate and the alkylating agent. Studies on the kinetics of CO2 absorption by aqueous solutions of piperazine blends, while in a different context, highlight the high reactivity of the piperazine amine groups. researchgate.netresearchgate.net

The reaction pathway for N-alkylation involves the nucleophilic attack of the N4 nitrogen on the electrophilic carbon of the alkylating agent, proceeding through a single transition state. The rate of this reaction can be described by the equation: Rate = k[Piperazine Derivative][Alkylating Agent]. The rate constant, k, is influenced by factors such as the solvent, temperature, and the nature of the leaving group on the alkylating agent. For instance, the synthesis of a similar compound, 2-[4-(4-chlorophenyl)-piperazin-1-yl]-2-methylpropanoic acid ethyl ester, was achieved by stirring the reactants for 12 hours at room temperature, indicating moderate reaction kinetics under these conditions. mdpi.comresearchgate.net

| Factor | Effect on Reaction Rate | Mechanism |

|---|---|---|

| Temperature | Increases rate | Provides molecules with sufficient activation energy to overcome the reaction barrier. |

| Solvent Polarity | Variable; polar aprotic solvents often accelerate SN2 reactions | Polar aprotic solvents (e.g., DMF, DMSO) solvate the cation but not the nucleophile, enhancing nucleophilicity. |

| Leaving Group | Better leaving groups (e.g., I⁻ > Br⁻ > Cl⁻) increase the rate | Weaker bases are more stable as anions and depart more readily. |

| Concentration | Increases rate | Higher concentration of reactants leads to more frequent molecular collisions. |

Role of Catalysts and Reagents in Directed Synthesis

Directed synthesis of derivatives of this compound relies on the careful selection of reagents and catalysts to ensure high yield and selectivity. In N-alkylation reactions, a base is commonly employed to deprotonate the secondary amine or to neutralize acidic by-products.

Commonly used bases include inorganic carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and organic amines like triethylamine (Et₃N). mdpi.commdpi.com The choice of base can influence the reaction rate and selectivity. For instance, cesium carbonate is a strong, non-nucleophilic base that is effective in promoting N-alkylation. mdpi.comresearchgate.net

In some cases, catalysts are used to enhance the reactivity of the alkylating agent. For example, sodium iodide or potassium iodide can be used in catalytic amounts when the alkylating agent is a chloride or bromide. Through a Finkelstein reaction mechanism, the iodide ion displaces the original halide, forming a more reactive alkyl iodide in situ, which then reacts faster with the amine.

| Reagent/Catalyst | Function | Example of Use |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Base | Neutralizes HCl by-product in reactions with alkyl chlorides. |

| Cesium Carbonate (Cs₂CO₃) | Base | Used to deprotonate the piperazine nitrogen for reaction with ethyl 2-bromo-2-methylpropanoate. mdpi.com |

| Triethylamine (Et₃N) | Base | Acts as an acid scavenger in reactions involving acid chloride reagents. mdpi.com |

| Sodium Iodide (NaI) | Catalyst | Facilitates the conversion of an alkyl bromide to a more reactive alkyl iodide. mdpi.com |

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic factors inherent to its structure.

Steric Effects: The 2-methyl-2-propanoic acid substituent attached to the N1 position is sterically demanding. This bulkiness significantly hinders the approach of reagents to the N1 nitrogen, making it a much less reactive site compared to the N4 nitrogen. Furthermore, this bulky group can influence the preferred conformation of the piperazine ring, which may, in turn, affect the accessibility and nucleophilicity of the N4 nitrogen. While bulky substituents generally decrease the rate of SN2 reactions, it has been noted that in some cases, steric repulsion can be released in the transition state, though a weakening of electrostatic and orbital interactions is often the primary contributor to the activation barrier. nih.gov

Electronic Effects: The two nitrogen atoms in the piperazine ring are electron-rich and act as nucleophilic centers. The N1 nitrogen is a tertiary amine, while N4 is a secondary amine. The propanoic acid group attached to N1 has an electron-withdrawing carboxylic acid function. However, the electronic influence of this group on the distal N4 nitrogen is minimal due to the separation by several sigma bonds. Therefore, the N4 nitrogen retains the strong nucleophilic character typical of a secondary amine, making it the primary site for electrophilic attack and alkylation.

| Factor | Structural Feature | Impact on Reactivity |

|---|---|---|

| Steric Hindrance | 2-methyl-2-propanoic acid group at N1 | Reduces reactivity at N1; directs reactions to the N4 position. |

| Electronic Effect (Inductive) | Electron-withdrawing carboxyl group | Slightly reduces the basicity of N1, but has a negligible effect on N4. |

| Electronic Effect (Nucleophilicity) | Secondary amine at N4 | Makes N4 the primary nucleophilic center for alkylation and other reactions. |

By-product Formation and Impurity Profiling in Synthetic Pathways

In any synthetic process, the formation of by-products and the presence of impurities are inevitable. Impurity profiling, which involves the detection, identification, and quantification of these substances, is a critical aspect of chemical process development. iajps.com For this compound and its derivatives, potential impurities can arise from starting materials, side reactions, or degradation.

A plausible synthetic route to the parent compound involves the reaction of piperazine with an activated form of 2-bromo-2-methylpropanoic acid. In such a synthesis, a common side reaction is the dialkylation of piperazine, where both the N1 and N4 positions react, leading to the formation of a disubstituted by-product. The ratio of mono- to di-substituted product can be controlled by adjusting the stoichiometry of the reactants.

When synthesizing derivatives starting from this compound, impurities can include unreacted starting material and by-products from the derivatizing agent. For example, in an N-alkylation reaction at the N4 position, impurities could include residual alkylating agent or products from its degradation. According to ICH guidelines, impurities present below a 0.1% level may not require identification unless they are expected to be unusually potent or toxic. iajps.com

| Impurity Type | Potential Origin | Common Analytical Detection Method |

|---|---|---|

| Unreacted Starting Materials | Incomplete reaction (e.g., residual piperazine or alkylating agent). | HPLC, GC-MS |

| Over-alkylation Products | Reaction of the alkylating agent at both N1 and N4 of a piperazine precursor. | HPLC, LC-MS |

| Positional Isomers | If a substituted piperazine is used as a starting material. | HPLC, NMR Spectroscopy |

| Reagent-derived Impurities | Impurities present in the starting reagents or by-products from the reagent. | GC-MS (for volatile impurities), LC-MS |

| Degradation Products | Decomposition of the desired product under reaction or storage conditions. | HPLC, LC-MS |

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

A proton NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule. The anticipated signals would include:

A singlet for the two equivalent methyl groups attached to the quaternary carbon.

A set of multiplets for the methylene (-CH2-) protons on the piperazine (B1678402) ring. Due to the substitution, the protons on the carbons adjacent to the nitrogen linked to the propanoic acid moiety would likely have a different chemical shift from the protons on the other side of the ring.

A broad singlet for the amine (N-H) proton on the piperazine ring.

A very broad singlet for the carboxylic acid (O-H) proton, which is often exchangeable and may not always be observed.

Table 1: Hypothetical ¹H NMR Data for 2-Methyl-2-(piperazin-1-yl)propanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | -C(CH₃)₂ |

| Data Not Available | Data Not Available | Data Not Available | Piperazine -CH₂- |

| Data Not Available | Data Not Available | Data Not Available | Piperazine -CH₂- |

| Data Not Available | Data Not Available | Data Not Available | -NH |

The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Expected signals would include:

A signal for the quaternary carbon atom.

A signal for the two equivalent methyl carbons.

Signals for the piperazine ring carbons. Similar to the proton NMR, the two pairs of methylene carbons would likely be non-equivalent.

A signal for the carbonyl carbon of the carboxylic acid, typically found at a high chemical shift (downfield).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data Not Available | -C(CH₃)₂ |

| Data Not Available | -C(CH₃)₂ |

| Data Not Available | Piperazine -CH₂- |

| Data Not Available | Piperazine -CH₂- |

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, for instance, to confirm the connectivity within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the proton assignments to the carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (typically over 2-3 bonds) between protons and carbons. This technique would be vital to connect the 2-methylpropanoic acid moiety to the piperazine ring by showing a correlation from the methyl protons to the piperazine carbons, and from the piperazine protons to the quaternary carbon of the propanoic acid group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides key information about the functional groups present in a molecule.

An IR and Raman spectrum would be expected to show characteristic absorption bands for the functional groups in this compound.

O-H Stretch: A very broad band, typically in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid O-H group, which is involved in hydrogen bonding. docbrown.info

N-H Stretch: A moderate band around 3300 cm⁻¹ for the secondary amine in the piperazine ring.

C-H Stretch: Bands in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds of the methyl and methylene groups. mdpi.com

C=O Stretch: A strong, sharp absorption band around 1725-1700 cm⁻¹ for the carbonyl group of the carboxylic acid. docbrown.info

C-N Stretch: Bands in the fingerprint region that correspond to the stretching vibrations of the carbon-nitrogen bonds.

Table 3: Hypothetical IR and Raman Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300-2500 | ν(O-H) | Carboxylic Acid |

| ~3300 | ν(N-H) | Amine |

| ~2975-2845 | ν(C-H) | Aliphatic |

| ~1710 | ν(C=O) | Carboxylic Acid |

| Data Not Available | δ(N-H) | Amine Bend |

The presence of both a carboxylic acid and a secondary amine, which are strong hydrogen bond donors and acceptors, indicates that significant intermolecular hydrogen bonding would occur in the solid state and in concentrated solutions.

In the IR spectrum, the broadness of the O-H stretching band of the carboxylic acid is a direct indication of strong hydrogen bonding. docbrown.info

The position and shape of the N-H stretching band would also be influenced by its participation in hydrogen bonding.

These interactions could lead to the formation of dimers or larger supramolecular structures, which could be further investigated using techniques like X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragments.

Fragmentation Pathway Analysis and Molecular Ion Confirmation

While direct mass spectrometry studies for this compound are not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation of its constituent parts: the piperazine ring and the 2-methylpropanoic acid group.

Upon ionization, the molecule would form a molecular ion [M]•+. The primary fragmentation pathways would likely involve the cleavage of bonds adjacent to the nitrogen atoms and the carbonyl group, which are effective at stabilizing the resulting positive charge.

Expected Fragmentation Pathways:

Alpha-Cleavage at the Piperazine Ring: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This could lead to the loss of the propanoic acid group, resulting in a resonance-stabilized piperazine cation.

Cleavage of the Propanoic Acid Moiety: The propanoic acid group itself can undergo characteristic fragmentation. A significant fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, leading to a prominent [M-45]+ peak. Another possibility is McLafferty rearrangement if a transferable gamma-hydrogen is available, though this is less likely for this specific structure.

Piperazine Ring Fission: The piperazine ring can undergo retro-Diels-Alder reaction or sequential loss of ethyleneimine units, leading to characteristic lower mass fragments.

Analysis of a related compound, 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, shows a base peak at [M+1]+ in EI-MS, confirming the molecular weight, along with significant fragments corresponding to the cleavage of the molecule. mdpi.comresearchgate.net For simpler acids like 2-methylpropanoic acid, the molecular ion peak is observed, and key fragments correspond to the loss of various parts of the alkyl and carboxyl groups. docbrown.infonist.govresearchgate.net

Table 1: Predicted Key Mass Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 186 | [C9H18N2O2]•+ | Molecular Ion (M•+) |

| 141 | [C9H17N2]+ | Loss of -COOH group |

| 85 | [C4H9N2]+ | Cleavage yielding the piperazinyl-methyl cation |

| 70 | [C4H8N]+ | Fragment from piperazine ring fission |

Note: This table is predictive and based on general fragmentation principles.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. nih.gov For this compound (C9H18N2O2), the exact mass can be calculated.

HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. This technique operates in data-independent acquisition modes, allowing for extensive data collection and retrospective analysis as new potential structures or impurities are considered. nih.govnih.gov The high accuracy of HRMS would allow for the unambiguous confirmation of the elemental formula of the molecular ion, as well as its fragments, lending significant confidence to the structural assignment.

Table 2: HRMS Data for Molecular Ion

| Parameter | Value |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Nominal Mass | 186 amu |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state.

Determination of Molecular Conformation and Absolute Stereochemistry

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely conformation. For instance, studies of various piperazine derivatives show that the piperazine ring typically adopts a stable chair conformation to minimize steric strain. nih.gov The propanoic acid substituent would occupy an equatorial position on this chair to reduce steric hindrance.

The bond lengths and angles would be expected to fall within normal ranges for similar organic molecules. The C-N bonds of the piperazine ring and the C-C and C-O bonds of the propanoic acid group would have lengths consistent with established values. As the molecule is achiral, it does not have stereoisomers, and thus the determination of absolute stereochemistry is not applicable.

Elucidation of Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound would be heavily influenced by intermolecular hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), while the secondary amine in the piperazine ring is both a hydrogen bond donor (N-H) and acceptor (N).

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the compound from impurities and for analyzing any potential isomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

For a polar compound like this compound, reversed-phase (RP) HPLC would be a suitable method for purity analysis. A C18 column could be used with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol (B129727). sielc.com The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylic acid and piperazine amine groups, thereby affecting retention time and peak shape.

For isomeric analysis, such as separating positional isomers if they were present as impurities, chiral chromatography would be employed if chiral centers were present. However, as this molecule is achiral, standard high-resolution HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) would be sufficient to separate any structural isomers that might arise during synthesis. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution, making it ideal for detecting and quantifying trace impurities. sielc.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester |

| 2-methylpropanoic acid |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the quantitative analysis of this compound. pensoft.netresearchgate.net The development process focuses on achieving optimal separation from potential impurities. ekb.eg

The chromatographic separation is typically achieved on a C18 column. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate or acetate buffer) and an organic solvent such as acetonitrile or methanol, delivered in an isocratic or gradient elution mode. researchgate.netekb.eg Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov

Method validation is conducted in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.netchemmethod.com Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). chemmethod.comnih.gov

Table 1: HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.05 M Potassium Phosphate Buffer (pH 3.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Table 2: Summary of HPLC Method Validation Results

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 10 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.03 µg/mL nih.gov |

| LOQ | 0.10 µg/mL nih.gov |

Gas Chromatography (GC) for Volatile Derivatives and Residual Solvents

Gas chromatography is a critical technique for analyzing volatile components associated with this compound, primarily focusing on residual solvents from the manufacturing process. shimadzu.com Direct analysis of the compound itself by GC is not feasible due to its low volatility; however, analysis of volatile derivatives can be performed after a suitable derivatization process, such as esterification, to convert the carboxylic acid group into a more volatile ester. ifremer.frsemanticscholar.org

For the analysis of residual solvents, a static headspace gas chromatography (HS-GC) method coupled with a flame ionization detector (FID) is the industry standard. chromatographyonline.cominnoteg-instruments.com This technique is ideal for separating and quantifying volatile organic impurities that may be present from the synthesis and purification stages. chromatographyonline.com The method involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace, from which an aliquot is injected into the GC system. innoteg-instruments.com Common GC columns for this purpose include DB-624 or equivalent phases, which provide good resolution for a wide range of common solvents. chromatographyonline.com

Table 3: Typical HS-GC Method Parameters for Residual Solvent Analysis

| Parameter | Condition |

| GC System | Agilent 6890 or equivalent |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness chromatographyonline.com |

| Carrier Gas | Helium or Hydrogen mdpi.com |

| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 280 °C |

| Headspace Vial Temp | 80 °C |

| Headspace Incubation | 30 minutes |

Table 4: Common Residual Solvents and their ICH Limits

| Solvent | Class | Concentration Limit (ppm) |

| Benzene | 1 | 2 |

| Dichloromethane (B109758) | 2 | 600 |

| Toluene | 2 | 890 |

| Hexane | 2 | 290 |

| Methanol | 2 | 3000 |

| Acetone | 3 | 5000 |

| Ethanol | 3 | 5000 |

| Isopropyl Acetate | 3 | 5000 |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

While this compound is an achiral molecule, Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers in chiral compounds. rsc.orgnih.gov This method would be highly applicable to chiral precursors or analogs in the synthetic pathway of related compounds. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. chromatographyonline.com

The advantages of SFC over traditional HPLC for chiral separations include significantly faster analysis times, reduced organic solvent consumption, and often unique selectivity. chromatographyonline.comafmps.be The low viscosity and high diffusivity of supercritical fluids allow for the use of higher flow rates without a significant loss in chromatographic efficiency. afmps.be The separation of enantiomers is achieved using chiral stationary phases (CSPs), with polysaccharide-based columns being particularly popular and effective. nih.gov Modifiers such as methanol or ethanol are often added to the CO2 mobile phase to enhance solvent strength and improve peak shape. afmps.be

Table 5: Illustrative Comparison of SFC and HPLC for Chiral Separations

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Hexane, Ethanol) |

| Analysis Time | Fast (typically 1-5 minutes) | Slower (typically 5-20 minutes) |

| Solvent Consumption | Low | High |

| Environmental Impact | Lower | Higher |

| Operating Pressure | High | Moderate |

| Separation Efficiency | High, especially at high flow rates | High, but limited by pressure |

Theoretical and Computational Studies on 2 Methyl 2 Piperazin 1 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the atomic level. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the electronic and structural characteristics of 2-Methyl-2-(piperazin-1-yl)propanoic acid.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. bohrium.com By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and the corresponding electron density. For piperazine (B1678402) derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets like 6-311++G(d,p) have been shown to provide a reliable balance between accuracy and computational cost. scispace.comdergipark.org.tr

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would result in the prediction of key structural parameters. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP The following data is illustrative, based on typical values for piperazine and carboxylic acid moieties calculated with similar methods.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Carboxylic Acid) | 1.215 |

| Bond Length (Å) | C-O (Carboxylic Acid) | 1.350 |

| Bond Length (Å) | C-N (Piperazine Ring) | 1.465 |

| Bond Length (Å) | C-C (Propanoic Acid) | 1.540 |

| Bond Angle (°) | O=C-O (Carboxylic Acid) | 124.5 |

| Bond Angle (°) | C-N-C (Piperazine Ring) | 110.2 |

| Dihedral Angle (°) | C-C-N-C | -178.5 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the piperazine ring's ability to adopt different conformations and the rotational freedom around its single bonds. The piperazine ring typically exists in a stable chair conformation, but boat and twist-boat forms are also possible. nih.gov Conformational analysis of 2-substituted piperazines has shown a preference for the substituent to be in the axial position in many cases. nih.gov

Computational methods can map the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy of each resulting conformer. This analysis helps identify the most stable (lowest energy) conformations and the energy barriers between them. For this molecule, key considerations include the chair-boat interconversion of the piperazine ring and the rotation of the propanoic acid group relative to the ring. Studies on N-acylated piperazines have calculated activation energy barriers for ring inversion to be in the range of 56-80 kJ/mol. rsc.org

Table 2: Relative Energies of Potential Conformers This table presents a hypothetical energy landscape to illustrate the expected conformational preferences.

| Conformer Description | Relative Energy (kcal/mol) | Stability Rank |

|---|---|---|

| Chair (Propanoic Acid Equatorial) | 0.00 | 1 (Most Stable) |

| Chair (Propanoic Acid Axial) | 1.50 | 2 |

| Twist-Boat | 5.80 | 3 |

| Boat | 7.20 | 4 |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural characterization of a molecule.

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and Raman) can be computed from the second derivatives of the energy with respect to atomic displacements. sibran.ru The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by empirical factors for better comparison. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or twisting of functional groups. dergipark.org.tr

Table 3: Predicted Vibrational Frequencies and Assignments Illustrative frequencies for key functional groups based on DFT studies of similar compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3450 |

| N-H Stretch | Piperazine | 3310 |

| C-H Stretch | Methyl/Alkyl | 2980 |

| C=O Stretch | Carboxylic Acid | 1725 |

| C-N Stretch | Piperazine | 1150 |

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. scispace.com These tensors are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (TMS). Such predictions are highly valuable for assigning experimental spectra and confirming molecular structures. bohrium.comnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule. bohrium.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies.

Table 4: Calculated FMO Energies and Reactivity Descriptors Illustrative values derived from DFT calculations on analogous piperazine derivatives.

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.50 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.85 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.65 |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -3.675 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.825 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.39 |

Visualizations of the HOMO and LUMO orbitals would likely show the HOMO density localized on the electron-rich piperazine nitrogen atoms, while the LUMO density would be distributed over the carboxylic acid group, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time.

Study of Conformational Flexibility and Dynamic Behavior

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms. For a molecule like this compound, an MD simulation would typically be performed in a solvent box (e.g., water) to mimic physiological conditions.

These simulations provide a detailed picture of the molecule's conformational flexibility. By analyzing the simulation trajectory, one can observe dynamic processes such as the puckering of the piperazine ring, rotations of the side chain, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. rsc.orgresearchgate.net This information is crucial for understanding how the molecule behaves in a solution, which is essential for predicting its interactions with biological targets.

Investigation of Solvent Effects on Molecular Structure

The molecular structure of this compound, possessing both an acidic carboxylic acid group and a basic piperazine moiety, is highly susceptible to the influence of the surrounding solvent. Computational chemistry provides powerful tools to investigate these solvent effects, primarily through two types of solvent models: implicit and explicit.

Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), would be employed to simulate the bulk solvent environment by treating the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent influences the conformational preferences of the molecule. For instance, in a polar protic solvent like water, the zwitterionic form of the molecule, where the carboxylic acid proton is transferred to one of the piperazine nitrogens, is expected to be more stable. In contrast, in a nonpolar solvent like hexane, the neutral form would likely predominate. Computational calculations would quantify these stability differences.

Explicit Solvent Models , on the other hand, involve including a specific number of individual solvent molecules around the solute. This method, often coupled with molecular dynamics (MD) simulations, allows for a more detailed analysis of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group or the piperazine nitrogens and the solvent molecules.

A systematic computational study would likely involve geometric optimization of this compound in various solvents of differing polarity. The resulting data on bond lengths, bond angles, and dihedral angles would reveal the extent of structural perturbations induced by the solvent.

Table 1: Hypothetical Solvent-Dependent Conformational Energy of this compound

| Solvent | Dielectric Constant | Predominant Form | Relative Energy (kcal/mol) |

|---|---|---|---|

| Hexane | 1.88 | Neutral | 0.0 |

| Dichloromethane (B109758) | 8.93 | Neutral | -2.5 |

| Dimethyl Sulfoxide (B87167) | 46.7 | Zwitterionic | -8.0 |

| Water | 80.1 | Zwitterionic | -12.5 |

Note: This table is illustrative and represents expected trends. Actual values would require specific quantum chemical calculations.

Computational Insights into Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain through experimental means alone. For this compound, computational studies could focus on reactions such as its synthesis or derivatization.

Transition State Analysis and Reaction Pathway Energetics

The synthesis of derivatives of this compound has been reported, such as the N-alkylation of a piperazine derivative with an alkyl halide. mdpi.comresearchgate.netsemanticscholar.org A computational investigation into such a reaction would involve mapping the potential energy surface to identify the reactants, products, and, crucially, the transition state.

Transition State Theory would be applied to calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, a high-energy, transient species, provides a snapshot of the bond-breaking and bond-forming processes. For example, in an N-alkylation reaction, the transition state would feature a partially formed bond between the piperazine nitrogen and the alkyl group, and a partially broken bond between the alkyl group and the leaving group.

Catalytic Cycle Modeling

If this compound or its derivatives were to be involved in a catalytic process, computational modeling could be used to elucidate the entire catalytic cycle. This would involve identifying all the intermediates and transition states in the cycle and calculating their relative energies. Such studies are crucial for understanding catalyst activity and for the rational design of more efficient catalysts. For instance, if a metal catalyst is used, density functional theory (DFT) calculations could model the coordination of the substrate to the metal center and the subsequent transformations.

Structure-Based Computational Design Principles (excluding biological activity outcomes)

Computational methods can guide the design of novel molecules with desired physicochemical properties. For this compound, structure-based design could be employed to create derivatives with tailored properties, independent of their biological activity.

For example, computational tools could be used to predict how modifications to the core structure would affect properties like solubility, lipophilicity (logP), and pKa. By systematically varying the substituents on the piperazine ring or modifying the carboxylic acid group in silico, a library of virtual compounds can be generated. Quantum chemical calculations or quantitative structure-property relationship (QSPR) models could then be used to predict the properties of these virtual compounds.

This approach allows for the pre-screening of a large number of potential derivatives, prioritizing those with the most promising properties for synthesis. For instance, if the goal is to design a derivative with increased water solubility, substituents that can engage in hydrogen bonding with water would be computationally explored.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester |

| Water |

| Hexane |

| Dichloromethane |

Applications in Advanced Chemical Synthesis and Functional Material Science

Role as a Privileged Scaffold in Organic Synthesis

The piperazine (B1678402) ring, a central component of 2-Methyl-2-(piperazin-1-yl)propanoic acid, is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. rsc.orgresearchgate.net This designation is attributed to its ability to serve as a versatile framework for the construction of molecules with diverse biological activities. The structural rigidity and the presence of two nitrogen atoms in the piperazine ring allow for the introduction of various substituents, enabling the fine-tuning of physicochemical properties such as solubility and lipophilicity. researchgate.net

The incorporation of the 2-methyl-2-propanoic acid side chain provides an additional point for chemical modification, further enhancing its utility as a scaffold. This carboxylic acid functionality can readily participate in a variety of chemical transformations, including amidation and esterification, allowing for its conjugation to other molecules of interest.

Building Block for Complex Organic Architectures

As a versatile building block, this compound and its derivatives are instrumental in the synthesis of more complex organic molecules. A notable example is the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester. mdpi.com This derivative is prepared for the construction of intricate molecules that feature an α,β-unsaturated keto scaffold. mdpi.com The synthesis involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate (B8525525), demonstrating a key synthetic strategy for elaborating the core structure. mdpi.com

The ability to modify both the piperazine nitrogen atoms and the carboxylic acid group provides synthetic chemists with a powerful tool to construct a wide range of complex molecular architectures with tailored properties.

Precursor in Ligand Design for Coordination Chemistry and Supramolecular Assemblies

The piperazine moiety within this compound is a key feature that allows it to function as a precursor in the design of ligands for coordination chemistry and supramolecular assemblies. The nitrogen atoms of the piperazine ring can act as donor atoms, coordinating to metal centers to form a variety of coordination complexes and polymers. wikipedia.org

The flexibility of the piperazine ring, which can adopt different conformations, is advantageous in the synthesis of coordination polymers with specific structural and functional properties. wikipedia.org By modifying the carboxylic acid group or the second nitrogen atom of the piperazine ring, it is possible to create multifunctional ligands that can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional supramolecular structures.

Development of Novel Synthetic Methodologies for Related Chemical Entities

The study of this compound and its derivatives has spurred the development of novel synthetic methodologies. A primary method for the synthesis of its derivatives is N-alkylation. mdpi.com For instance, the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester is achieved through the N-alkylation of a substituted piperazine with an appropriate halo-ester. mdpi.com

Furthermore, research into N1-substituted piperazine-2,3-dicarboxylic acid derivatives has led to the exploration of various synthetic strategies to introduce bulky hydrophobic residues onto the piperazine core. nih.gov These methodologies often involve the coupling of aroyl or aryl substituents to the N(1) position of the piperazine ring, expanding the toolkit of synthetic chemists for creating a diverse library of related compounds. nih.gov The development of these synthetic routes is crucial for accessing novel chemical entities with potentially unique properties and applications.

Potential Integration into Polymer Design and Materials Science

The inherent reactivity of the piperazine and carboxylic acid functionalities in this compound makes it a promising candidate for integration into polymer design and materials science. While the absence of vinyl groups can limit its use in certain polymerization reactions, its bifunctional nature allows for its incorporation into polymers through other mechanisms. rsc.orgsemanticscholar.org

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for 2-methyl-2-(piperazin-1-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution between piperazine and α-bromo esters .

- Catalyst use : Base catalysts (e.g., triethylamine) improve deprotonation of piperazine, accelerating coupling reactions.

- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., ester hydrolysis) .

- Data contradiction : Higher temperatures (>50°C) may degrade acid-sensitive intermediates, reducing purity .

Q. How can impurities in synthesized this compound be identified and quantified?

- Analytical tools :

- HPLC-MS : Resolves isobaric impurities (e.g., unreacted piperazine or ester byproducts) using C18 columns and 0.1% formic acid in mobile phase .

- NMR : Distinguishes regioisomers via ¹H-NMR splitting patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. What computational strategies predict the pharmacokinetic behavior of this compound derivatives?

- In silico modeling :

- ADMET prediction : Tools like SwissADME assess logP (target: −0.5 to +3.5 for CNS penetration) and pKa (acidic proton ~2.5–3.0) .

- Docking studies : Map interactions with 5-HT2A or H1 receptors using crystal structures (PDB: 6WGT) .

Q. How do stereochemical variations in the propanoic acid backbone affect receptor binding affinity?

- Experimental design :

- Chiral resolution : Use preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H columns .

- Binding assays : Radioligand displacement (e.g., [³H]ketanserin for 5-HT2A) to quantify Ki values .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.